[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane
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Overview
Description
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of ethynyl groups attached to a phenyl ring, which is further connected to a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the coupling of ethynyl groups with a phenyl ring followed by the introduction of the tri(propan-2-yl)silane group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl and phenyl groups. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alkenes or alkanes.
Scientific Research Applications
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism by which [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules. The tri(propan-2-yl)silane group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- [(3-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Methylphenyl)ethynyl]tri(propan-2-yl)silane
- [(3-Ethynyl-5-methylphenyl)ethynyl]tri(methyl)silane
Uniqueness
[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and tri(propan-2-yl)silane groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
188636-69-3 |
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Molecular Formula |
C20H28Si |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-(3-ethynyl-5-methylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H28Si/c1-9-19-12-18(8)13-20(14-19)10-11-21(15(2)3,16(4)5)17(6)7/h1,12-17H,2-8H3 |
InChI Key |
KLELGAJAWLFGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C |
Origin of Product |
United States |
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